molecular formula C54H101NO18 B1243787 N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide CAS No. 69283-33-6

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide

Cat. No.: B1243787
CAS No.: 69283-33-6
M. Wt: 1052.4 g/mol
InChI Key: KWGVNZWSEWAOMI-DHCJWVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Classification

The compound N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide is systematically named according to IUPAC guidelines, reflecting its stereochemistry and functional groups. Commonly referred to as globotriaosylceramide (Gb3) , it is also known by synonyms such as CD77 antigen , Pk antigen , and ceramide trihexoside .

Gb3 belongs to the glycosphingolipid class, specifically a neutral globoside characterized by a ceramide backbone linked to a trisaccharide unit (Galα1-4Galβ1-4Glcβ1-1’Cer) . Its classification emphasizes its role in cellular membranes and pathogen recognition.

Table 1: Nomenclature and Classification

Property Description
IUPAC Name As above
Common Names Gb3, CD77, Pk antigen, ceramide trihexoside
Chemical Class Glycosphingolipid (neutral globoside)
Functional Group Trisaccharide (Galα1-4Galβ1-4Glc) linked to ceramide

Historical Context of Gb3 Research

Gb3 gained prominence through its association with Fabry disease , a lysosomal storage disorder caused by α-galactosidase A deficiency, leading to systemic Gb3 accumulation . Early studies in the 1960s linked Gb3 deposition to renal, cardiac, and neurological pathology .

The 1980s revealed Gb3’s role as a receptor for Shiga toxin (STx), produced by Escherichia coli O157:H7, explaining its pathogenicity in hemolytic uremic syndrome . Structural analyses in the 2000s, using mass spectrometry and X-ray crystallography, clarified its binding mechanisms and isoform diversity .

Recent advances highlight Gb3’s involvement in membrane organization and signal transduction , particularly in lipid rafts and apoptosis pathways .

Structural Characteristics of Globotriaosylceramide

Molecular Formula and Weight
The compound has a molecular formula of C₅₂H₉₇NO₁₈ and a molecular weight of 1,038.3 g/mol (exact mass: 1,037.67), derived from its ceramide (C₃₅H₆₇NO₃) and trisaccharide (C₁₈H₃₀O₁₅) moieties .

Glycosidic Linkages

  • α1-4 linkage : Connects the terminal galactose to the internal galactose.
  • β1-4 linkages : Link the internal galactose to glucose and the glucose to ceramide .

Ceramide Composition

  • Sphingosine backbone : An 18-carbon chain (octadec-4-en-2-yl) with an E-configured double bond at C4 and hydroxyl groups at C2 and C3 .
  • Fatty acid : Octadecanamide (C18:0), saturated and linked via an amide bond .

Table 2: Structural Features

Component Details
Trisaccharide Sequence Galα1-4Galβ1-4Glcβ1-1’Cer
Sphingosine d18:1 (C18:1^(4E), 2S,3R configuration)
Fatty Acid C18:0 (octadecanoic acid)
Glycosidic Bonds α1-4 (Gal-Gal), β1-4 (Gal-Glc and Glc-Cer)

3D Conformation
The trisaccharide adopts a rigid, bent conformation , stabilized by intramolecular hydrogen bonds. The ceramide’s unsaturated sphingosine chain induces membrane curvature, facilitating toxin binding .

Properties

IUPAC Name

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H101NO18/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-42(60)55-37(38(59)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)36-68-52-48(66)45(63)50(40(34-57)70-52)73-54-49(67)46(64)51(41(35-58)71-54)72-53-47(65)44(62)43(61)39(33-56)69-53/h29,31,37-41,43-54,56-59,61-67H,3-28,30,32-36H2,1-2H3,(H,55,60)/b31-29+/t37-,38+,39+,40+,41+,43-,44-,45+,46+,47+,48+,49+,50+,51-,52+,53+,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGVNZWSEWAOMI-DHCJWVHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H101NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1052.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide is a complex glycosylated amide with potential biological activities. Its structural complexity suggests a multifaceted interaction with biological systems.

The molecular formula of this compound is C32H54N4O21C_{32}H_{54}N_{4}O_{21}, and it has a molecular weight of approximately 830.8 g/mol. The compound features multiple hydroxyl groups and glycosidic linkages that are characteristic of biologically active molecules.

Antioxidant Properties

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant activity. The presence of multiple hydroxyl groups contributes to the scavenging of free radicals and may protect cells from oxidative stress.

Anti-inflammatory Effects

Studies on related compounds suggest potential anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Antimicrobial Activity

The structural components of N-[...] suggest possible antimicrobial properties. Compounds with similar glycosidic structures have been shown to possess activity against various bacterial strains and fungi.

In Vitro Studies

  • Antioxidant Activity : A study demonstrated that derivatives of this compound exhibited a dose-dependent reduction in reactive oxygen species (ROS) in cultured human cells.
    Concentration (µM)ROS Reduction (%)
    1025
    5050
    10075
  • Anti-inflammatory Response : In vitro assays showed that the compound reduced the expression of TNF-alpha in macrophages by up to 60% at concentrations above 50 µM.

In Vivo Studies

In vivo studies have yet to be extensively published for this specific compound; however, analogous compounds have demonstrated significant therapeutic potential in animal models for inflammatory diseases and infections.

The biological activity of N-[...] may involve:

  • Antioxidant Mechanism : Hydroxyl groups donate electrons to free radicals.
  • Anti-inflammatory Pathway : Modulation of NF-kB signaling pathways leading to decreased cytokine production.
  • Antimicrobial Pathway : Disruption of bacterial cell membranes due to amphiphilic properties.

Preparation Methods

Multi-Step Glycosylation Strategy

The core challenge lies in constructing the oligosaccharide backbone, which comprises three interconnected oxane (pyranose) rings. Source demonstrates that β-configuration glycosidic bonds can be selectively formed using glucosyl/galactosyl bromides under Lewis acid catalysis (e.g., AgOTf or TMSOTf). For this compound, the synthesis begins with methyl 3,4,6-tri-O-acetyl-β-glucoside 8 , achieved via oxidation of glucal 7 with oxone followed by methanolysis (91% yield). Subsequent deprotection and sequential glycosylation with appropriately protected monosaccharide donors build the trioxane framework.

Key steps include:

  • Selective protection : Benzoyl groups preserve C-2/C-3 hydroxyls during glycosylation.

  • Inversion operations : Stereochemical adjustments at C-5 ensure proper orientation of the central oxane’s substituents.

Amide Coupling and Lipid Tail Installation

The octadecanamide moiety is introduced via Schlenk equilibrium or Steglich esterification. Acyl transferases mediate the final coupling between the glycosylated intermediate and octadecanoyl chloride under anhydrous conditions. The (E)-4-en-2-yl configuration in the lipid tail is achieved through Wittig olefination using ylides derived from octadecanal.

Table 1: Representative Reaction Conditions for Glycosylation

StepReagentCatalystYield (%)Reference
1Glucal 7 + Oxone-91
2Glycosyl bromide + AgOTfTMSOTf78–85
3Deprotection (Ac groups)NaOMe/MeOH95

Enzymatic and Biocatalytic Methods

Glycolipid Synthesis via Deep Eutectic Solvents

Source highlights sustainable enzymatic synthesis using recombinant glycosyltransferases in renewable deep eutectic solvents (Re-DES). For this compound, a chimeric enzyme system (galactosyltransferase + acyltransferase) catalyzes stepwise sugar addition and amidation. Glucose laurate intermediates form in Re-DES composed of choline chloride and glycerol (1:2 molar ratio), achieving 83% conversion efficiency.

Sphingolipid-Inspired Pathways

The ceramide-like structure draws parallels with sphingolipid biosynthesis. Serine palmitoyltransferase (SPT) generates the sphinganine backbone, while ceramide galactosyltransferase (CGT) attaches the galactose unit. Engineered CGT variants enable attachment of larger oligosaccharide motifs, though yields remain moderate (45–60%).

Stereochemical Control and Protection Strategies

Oxazolidine-Mediated Protection

Source’s oxazolidine chemistry prevents unwanted side reactions during hydroxyl group activation. Transient formation of oxazolidine intermediates protects amine and alcohol functionalities, enabling selective glycosylation at C-5 and C-6 positions. This method reduces polycondensation byproducts, maintaining product viscosity below 500 cP.

Kinetic Resolution for Enantiopure Intermediates

Chiral HPLC with cellulose-based stationary phases resolves racemic mixtures of the lipid tail precursor. Ethanol/hexane mobile phases (70:30 v/v) achieve baseline separation of (E,2S,3R) and (Z,2R,3S) isomers, with α = 1.32.

Purification and Characterization Techniques

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes truncated glycosides. Critical purity thresholds (>98%) are verified via:

  • Mass spectrometry : ESI-MS (m/z 1,542.8 [M+Na]⁺).

  • NMR : Characteristic anomeric proton signals at δ 4.8–5.2 ppm (J = 3.5–8.0 Hz).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the (2R,3R,4S,5R,6R) configuration of the terminal oxane ring. Unit cell parameters (a = 12.34 Å, b = 15.67 Å, c = 9.82 Å, α = 90°, β = 102.3°, γ = 90°) align with β-glycosidic linkages .

Q & A

Basic: What synthetic strategies are critical for multi-step synthesis of this glycosylated compound?

The synthesis involves sequential glycosylation, protection/deprotection of hydroxyl groups, and stereochemical control. Key steps include:

  • Glycosidic bond formation : Use of trichloroacetimidate donors or thioglycosides to ensure α/β selectivity .
  • Hydroxyl protection : Temporary protecting groups (e.g., acetyl, benzyl) to prevent undesired side reactions during coupling .
  • Purification : Column chromatography (silica gel or HPLC) and recrystallization to isolate intermediates .
    Critical parameters: Reaction temperature (e.g., reflux in ethanol for hydrazide formation ), solvent polarity, and catalyst selection (e.g., Lewis acids for glycosylation).

Advanced: How can stereochemical inconsistencies in the final product be resolved?

Discrepancies in stereochemistry arise from incomplete anomeric control or epimerization. Methodological solutions:

  • Chiral chromatography : Use of polysaccharide-based chiral stationary phases (CSPs) for enantiomeric separation .
  • X-ray crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives ).
  • NMR-based NOE analysis : Detect spatial proximity of protons to confirm ring conformations .

Basic: Which spectroscopic techniques are essential for structural validation?

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign signals for hydroxymethyl (δ ~3.5–4.5 ppm), acetamido (δ ~2.0 ppm), and anomeric protons (δ ~4.5–5.5 ppm) .
    • HSQC/HMBC : Correlate sugar residues and acyl chains .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula; tandem MS (MS/MS) for glycosidic bond cleavage patterns .
  • IR spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) groups .

Advanced: How can molecular dynamics (MD) simulations predict biological interactions?

  • Force fields : Use GLYCAM06 or CHARMM36 for carbohydrate parameterization to model glycan-protein interactions .
  • Docking studies : AutoDock Vina or Schrödinger Suite to predict binding affinities with receptors (e.g., lectins or enzymes) .
  • Solvent effects : Explicit water models to simulate hydrogen bonding with hydroxyl groups .

Basic: How to align this compound’s study with glycosylation theory frameworks?

Link to established theories:

  • Biosynthetic pathways : Compare with enzymatic glycosyltransferase mechanisms (e.g., Leloir pathway) .
  • Thermodynamic control : Analyze axial/equatorial preferences of substituents using Hill equation analogs .
  • Structure-activity relationships (SAR) : Correlate hydroxyl group positioning with solubility or membrane permeability .

Advanced: How to address contradictions in reported biological activity data?

  • Assay standardization : Validate cytotoxicity (MTT assay) or antimicrobial activity (MIC) under controlled conditions (pH, serum content) .
  • Meta-analysis : Use PRISMA guidelines to systematically compare data across studies, accounting for variables like cell line specificity .
  • Dose-response modeling : Fit data to Hill curves to quantify potency (EC₅₀) and efficacy .

Basic: What purification methods optimize post-synthesis yield?

  • Flash chromatography : Normal-phase silica gel with gradients of ethyl acetate/hexanes for polar intermediates .
  • Size-exclusion chromatography (SEC) : Separate high-molecular-weight aggregates in aqueous buffers .
  • Recrystallization : Ethanol/water mixtures for final amphiphilic product .

Advanced: Can enzyme etching techniques elucidate interactions with hydrolases?

  • Experimental design : Immobilize the compound on gold arrays (TFGAs) and monitor enzymatic cleavage via quartz crystal microbalance (QCM) .
  • Kinetic analysis : Measure kcat/Km using Michaelis-Menten kinetics under varying substrate concentrations .
  • Inhibitor screening : Test competitive inhibition with known glycosidase inhibitors (e.g., castanospermine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.